3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile is a heterocyclic compound that features a pyridazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the amino, phenyl, and propionyl groups, contributes to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a hydrazine derivative and a suitable dicarbonyl compound can lead to the formation of the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Due to its structural features, it may exhibit pharmacological activity, making it a candidate for drug development.
Industry: The compound’s reactivity makes it useful in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, leading to modulation of biological activity. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile include other pyridazine derivatives, such as:
- 3-Amino-2-phenyl-4,5-dihydro-1H-pyridazine-6-carbonitrile
- 3-Amino-2-phenyl-6-methyl-2,5-dihydro-4-pyridazinecarbonitrile
Uniqueness
What sets this compound apart is the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of the propionyl group, in particular, may confer unique properties compared to other pyridazine derivatives, affecting its solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C14H14N4O |
---|---|
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
6-amino-1-phenyl-3-propanoyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C14H14N4O/c1-2-13(19)12-8-10(9-15)14(16)18(17-12)11-6-4-3-5-7-11/h3-7H,2,8,16H2,1H3 |
InChI-Schlüssel |
HHAWHJYOHCAFNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=NN(C(=C(C1)C#N)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.